molecular formula C13H12ClNO3 B2811169 2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1421584-29-3

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2811169
CAS No.: 1421584-29-3
M. Wt: 265.69
InChI Key: QSYKRLAAGOTKBQ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a furan ring, a benzamide group, and a chloro substituent, makes it valuable in pharmaceuticals, agrochemicals, and material sciences.

Scientific Research Applications

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride and 3-furanmethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoyl chloride is reacted with 3-furanmethanol in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro substituent may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(furan-3-yl)ethyl)benzamide
  • 2-chloro-N-(dibenzo[b,d]furan-3-yl)benzamide
  • 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Uniqueness

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of both a furan ring and a hydroxyethyl group, which can enhance its reactivity and potential biological activity. The combination of these functional groups makes it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYKRLAAGOTKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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